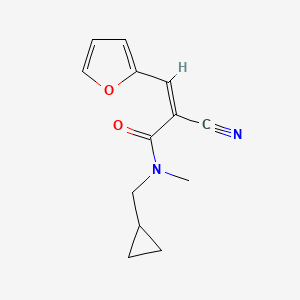![molecular formula C13H15Cl2NO B7646509 2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone](/img/structure/B7646509.png)
2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone, also known as CPE, is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research to study the biochemical and physiological effects of the compound on different organisms.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone is not fully understood, but it is believed to act as an antagonist of the CB1 receptor, which is part of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain, mood, and appetite. By blocking the CB1 receptor, this compound may affect these processes and lead to the observed effects on anxiety, stress, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anxiogenic-like effects in rats and mice, which means it increases anxiety-like behavior. It has also been shown to increase stress hormone levels in rats, indicating that it may play a role in stress response. Additionally, this compound has been shown to affect the immune system and inflammation, although the exact mechanism is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone in lab experiments is that it is a well-established compound with a known synthesis method. This makes it easy to obtain and use in experiments. Additionally, its effects on anxiety and stress make it a useful tool to study anxiety-related disorders and stress response. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone. One direction is to investigate its effects on other physiological processes, such as pain and appetite, which are also regulated by the endocannabinoid system. Another direction is to study the effects of this compound on different organisms, including humans, to determine its potential as a therapeutic agent for anxiety-related disorders. Additionally, further research is needed to understand the exact mechanism of action of this compound and how it affects the immune system and inflammation.
Synthesemethoden
2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone can be synthesized by reacting 4-chlorobenzyl cyanide with 4-chlorophenylpiperidine in the presence of sodium methoxide. The resulting product is then treated with hydrochloric acid to obtain this compound. The synthesis method is well-established and has been used in many studies.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone has been used in various scientific studies to investigate its effects on different organisms. It has been shown to have anxiogenic-like effects in rats and mice, which makes it a useful tool to study anxiety-related disorders. This compound has also been used to study the effects of stress on the brain and the role of the endocannabinoid system in stress response. Additionally, this compound has been used to study the effects of the compound on the immune system and inflammation.
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c14-9-13(17)16-7-5-11(6-8-16)10-1-3-12(15)4-2-10/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLGLLZATIGFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7646465.png)


![2-chloro-N-[2-(5-fluoro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7646477.png)
![N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-3-fluoro-4-methoxyaniline](/img/structure/B7646481.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone](/img/structure/B7646488.png)
![1-(3-chlorophenyl)-N-[2-(methylsulfonylmethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B7646491.png)
![4-chloro-N-[(2-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B7646496.png)
![2-[Methyl-(4-propan-2-yloxyphenyl)sulfonylamino]acetic acid](/img/structure/B7646516.png)
![N-[(1R)-1-cyano-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B7646528.png)

